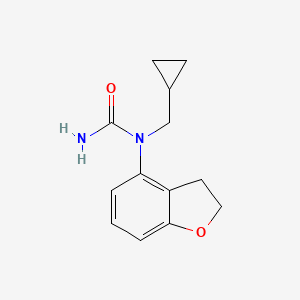
7-Hydroxy-5-methyl-2H-1-benzopyran-2,4(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-5-methyl-2H-1-benzopyran-2,4(3H)-dione is a chemical compound belonging to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-5-methyl-2H-1-benzopyran-2,4(3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of resorcinol and acetoacetic ester in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the benzopyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
7-Hydroxy-5-methyl-2H-1-benzopyran-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of 7-oxo-5-methyl-2H-1-benzopyran-2,4(3H)-dione.
Reduction: Formation of 7-hydroxy-5-methyl-2H-1,2,3,4-tetrahydrobenzopyran-2,4(3H)-dione.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
7-Hydroxy-5-methyl-2H-1-benzopyran-2,4(3H)-dione has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-Hydroxy-5-methyl-2H-1-benzopyran-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may involve the modulation of inflammatory mediators and signaling pathways.
類似化合物との比較
Similar Compounds
Coumarin: A structurally related compound with similar biological activities.
Flavonoids: A class of compounds with a similar benzopyran core and diverse biological properties.
Uniqueness
7-Hydroxy-5-methyl-2H-1-benzopyran-2,4(3H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Its hydroxyl and methyl groups contribute to its distinct properties compared to other benzopyran derivatives.
特性
CAS番号 |
61424-89-3 |
|---|---|
分子式 |
C10H8O4 |
分子量 |
192.17 g/mol |
IUPAC名 |
7-hydroxy-5-methylchromene-2,4-dione |
InChI |
InChI=1S/C10H8O4/c1-5-2-6(11)3-8-10(5)7(12)4-9(13)14-8/h2-3,11H,4H2,1H3 |
InChIキー |
DGYQYGAXWYTNEK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1C(=O)CC(=O)O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14593314.png)
![Acetamide, N-[2-[(2-oxo-2-phenylethyl)thio]phenyl]-](/img/structure/B14593323.png)
![Trimethyl{[1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-yl]oxy}silane](/img/structure/B14593328.png)
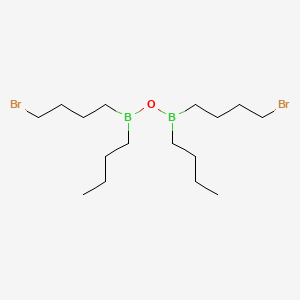
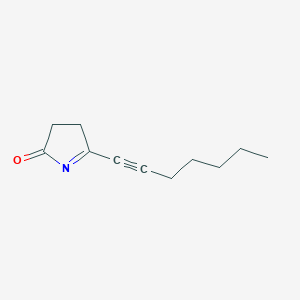

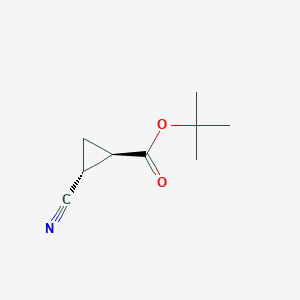
![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione](/img/structure/B14593372.png)
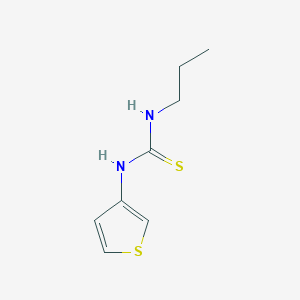
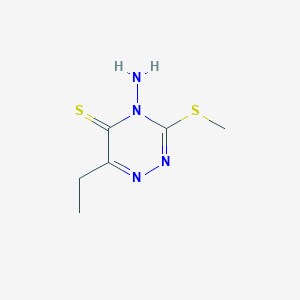

![3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B14593400.png)
![1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14593403.png)
